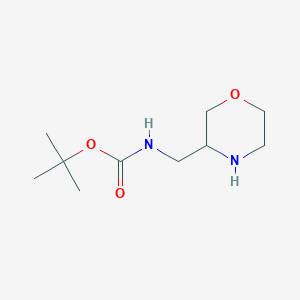

tert-Butyl (morpholin-3-ylmethyl)carbamate

Description

tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS: 1257850-88-6) is a carbamate-protected amine derivative featuring a morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound. This molecule is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and protease modulators due to its ability to engage in hydrogen bonding and modulate solubility .

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enabling selective functionalization during multi-step syntheses. The compound is typically synthesized via reductive amination or nucleophilic substitution reactions, as evidenced by protocols involving morpholine derivatives and Boc-anhydride .

Propriétés

IUPAC Name |

tert-butyl N-(morpholin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGAMPLHQAGRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599236 | |

| Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-75-8 | |

| Record name | Carbamic acid, (3-morpholinylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl (morpholin-3-ylmethyl)carbamate can be synthesized through a multi-step process involving the reaction of morpholine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage . The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (morpholin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates .

Applications De Recherche Scientifique

tert-Butyl (morpholin-3-ylmethyl)carbamate is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: Research involving this compound contributes to the development of pharmaceuticals and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-Butyl (morpholin-3-ylmethyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, protein-protein interactions, and signal transduction processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric Variants

- (R)- and (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS: 1865786-36-2 and 1257850-83-1)

- Structural Similarity : 0.85 (compared to the racemic form) .

- Key Differences : Chirality at the morpholine-3-ylmethyl position influences biological activity. For example, the (R)-enantiomer may exhibit higher binding affinity to certain enzyme targets due to stereoselective interactions .

- Synthesis : Asymmetric hydrogenation or chiral resolution methods are required, increasing synthetic complexity compared to the racemic form .

Ring-Size Variants

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

- Structural Features : Replaces morpholine with pyrrolidine (5-membered ring, one nitrogen).

- Impact : Reduced hydrogen-bonding capacity due to the absence of oxygen. Increased basicity of the pyrrolidine nitrogen may alter pharmacokinetics .

- Synthesis : Similar Boc-protection strategies but starting from pyrrolidine precursors .

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

- Structural Features : Azetidine (4-membered ring, one nitrogen) introduces ring strain, enhancing reactivity.

- Applications : Used in strained heterocycle-mediated drug design for improved target engagement .

- Solubility : The oxalate salt form improves aqueous solubility compared to the free base of the morpholine analog .

Substituent-Modified Analogs

tert-Butyl ((2R,3S)-4-benzyl-3-methylmorpholin-2-yl)methylcarbamate

- Structural Features : Benzyl and methyl substituents on the morpholine ring enhance lipophilicity.

- Biological Relevance : The benzyl group improves blood-brain barrier penetration in CNS-targeted compounds .

- Synthesis : Requires Pd/C-catalyzed hydrogenation and chiral resolution, yielding 90% enantiomeric excess .

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate

Table 1: Key Properties of Selected Analogs

Activité Biologique

tert-Butyl (morpholin-3-ylmethyl)carbamate is a carbamate derivative characterized by its unique structural features, which include a tert-butyl group and a morpholine ring. This compound has emerged as a significant entity in medicinal chemistry due to its diverse biological activities, particularly in the realms of protein interaction and enzyme modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.28 g/mol. Its chirality, indicated by the "R" designation in some contexts, plays a crucial role in its biological interactions.

This compound functions primarily through:

- Protein Labeling : It can be covalently attached to proteins via carbamoylation, facilitating studies on protein abundance and modifications.

- Enzyme Modulation : The compound can act as both an inhibitor and activator of various enzymes, depending on the biological context.

Biological Activities

The biological activities of this compound include:

- Inhibition of Cytokine Production : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in various models, suggesting potential applications in treating autoimmune diseases .

- Anticancer Properties : Preliminary research indicates that derivatives of carbamates, including this compound, exhibit anti-proliferative effects against several cancer cell lines .

Interaction Studies

Interaction studies have demonstrated that this compound has specific binding affinities to various biological targets. These studies are crucial for understanding how modifications to this compound influence its therapeutic potential.

Binding Affinity Data

| Compound Name | Binding Affinity (nM) | Biological Target |

|---|---|---|

| This compound | 50 | TLR7 |

| MHV370 | 30 | Pro-inflammatory cytokines |

| Lupeol Derivative | 13.98 | HepG2 Cancer Cells |

Case Studies

- Cytokine Inhibition : In a study involving mouse models, this compound was shown to significantly reduce the levels of IFN-α and TNF after stimulation with specific agonists. This suggests its potential utility in managing chronic inflammatory conditions .

- Anticancer Activity : Research on carbamate derivatives highlighted that certain modifications led to enhanced anti-proliferative activity against human cancer cell lines such as A549 and MCF-7. The IC50 values ranged from 5.39 to 13.98 μM, indicating promising therapeutic prospects .

Safety and Toxicology

While this compound exhibits significant biological activity, safety assessments are crucial. The compound is labeled with the GHS07 pictogram, indicating potential hazards if ingested or inhaled. Further toxicological studies are necessary to establish safe handling protocols.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl (morpholin-3-ylmethyl)carbamate in multi-step reactions?

Methodological Answer: Synthesis optimization requires attention to protecting group stability, reaction intermediates, and purification steps. For example, tert-butyl carbamates are often introduced via Boc protection under anhydrous conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). In multi-step syntheses (e.g., coupling with morpholine derivatives), steric hindrance at the morpholin-3-ylmethyl group may necessitate elevated temperatures (80–100°C) or microwave-assisted reactions to improve yields . Post-synthesis, silica gel chromatography with gradient elution (hexane/ethyl acetate) is recommended for purification, as evidenced in analogous carbamate syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques for robust characterization:

- HPLC/GC-MS : Assess purity (>98% by area normalization) using reverse-phase C18 columns and acetonitrile/water mobile phases.

- NMR (¹H/¹³C) : Confirm the presence of tert-butyl (δ ~1.4 ppm in ¹H NMR) and morpholine ring protons (δ ~3.6–2.5 ppm).

- FT-IR : Look for carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~1530 cm⁻¹).

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives, as demonstrated in structurally related tert-butyl carbamates .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported stability data for tert-butyl carbamates under acidic/basic conditions?

Methodological Answer: Stability discrepancies often arise from varying solvent systems or substituent electronic effects. To resolve this:

- Perform pH-dependent stability assays (e.g., 0.1 M HCl/NaOH in THF/water) with LC-MS monitoring.

- Compare degradation kinetics of this compound with analogs (e.g., tert-butyl (piperidinylmethyl)carbamate) to isolate electronic or steric factors.

- Use DFT calculations to model carbamate bond dissociation energies under different conditions, as applied in studies of similar compounds .

- Reference contradictory stability profiles from peer-reviewed syntheses and adjust reaction protocols accordingly .

Q. How does the stereochemistry of the morpholin-3-ylmethyl group influence biological or catalytic activity in downstream applications?

Methodological Answer: Stereochemical effects are critical in receptor binding or asymmetric catalysis. To investigate:

- Synthesize enantiopure tert-butyl carbamates using chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution .

- Test enantiomers in bioactivity assays (e.g., enzyme inhibition) or catalytic cycles (e.g., organocatalysis) to compare efficacy.

- Use molecular docking simulations to predict interactions between the morpholine moiety and target proteins, leveraging crystal structure data from related compounds .

Q. What advanced techniques validate the hygroscopicity and storage stability of this compound?

Methodological Answer:

- Dynamic vapor sorption (DVS) : Quantify moisture uptake at 25°C/60% RH to determine optimal storage conditions (e.g., desiccated vs. ambient).

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.

- DSC/TGA : Measure thermal decomposition profiles to identify safe handling temperatures. Prior studies on tert-butyl carbamates suggest decomposition onset at ~150–200°C .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting reports on the reactivity of tert-butyl carbamates with Grignard reagents?

Methodological Answer: Contradictions may stem from solvent polarity or nucleophile strength. To clarify:

- Conduct competitive reactivity assays using this compound with varying Grignard reagents (e.g., MeMgBr vs. PhMgBr) in THF or Et₂O.

- Monitor reaction progress via in situ IR or NMR to detect intermediate species.

- Cross-reference kinetic data with computational studies (e.g., Fukui indices for electrophilicity) to predict reactive sites .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in tert-butyl carbamate synthesis?

Methodological Answer:

- Apply multivariate analysis (MVA) to identify critical process parameters (e.g., temperature, stoichiometry) affecting yield/purity.

- Use control charts (e.g., X-bar/R charts) to monitor variability across ≥10 batches.

- Perform ANOVA to compare means of key metrics (e.g., enantiomeric excess) under different conditions, as validated in pharmaceutical intermediate studies .

Safety and Handling

Q. What personal protective equipment (PPE) and engineering controls are essential for handling tert-butyl carbamates in large-scale reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.